

# DS-1205b: A Comparative Analysis of Kinase Cross-Reactivity

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Compound of Interest		
Compound Name:	DS-1205b free base	
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DS-1205b is a potent and highly selective inhibitor of the AXL receptor tyrosine kinase, a key player in cancer cell proliferation, survival, and therapeutic resistance.[1][2][3] This guide provides a detailed comparison of DS-1205b's cross-reactivity with other kinases, supported by experimental data, to offer an objective performance assessment for research and drug development applications.

# **High Selectivity Profile of DS-1205b**

Experimental data demonstrates that DS-1205b exhibits a high degree of selectivity for AXL kinase. In a comprehensive screening against a panel of 161 different kinases, DS-1205b showed minimal off-target activity.[1]

At a concentration of 13 nM, which is the 80% inhibitory concentration (IC80) for AXL, no other kinase in the panel was inhibited by more than 30%.[1] Even at a significantly higher concentration of 200 nM, only three other kinases—MER, MET, and TRKA—showed inhibition greater than 50%.

The half-maximal inhibitory concentration (IC50) values further underscore the selectivity of DS-1205b. The IC50 for AXL was determined to be 1.3 nM. In comparison, the IC50 values for MER, MET, and TRKA were 48-fold, 80-fold, and 313-fold higher, respectively, indicating a clear and potent selectivity for AXL.



Table 1: Comparative Kinase Inhibition by DS-1205b

Kinase	- IC50 (nM)	Fold Selectivity vs. AXL	% Inhibition at 13 nM DS- 1205b	% Inhibition at 200 nM DS- 1205b
AXL	1.3	1	~80%	>50%
MER	62.4	48	<30%	>50%
MET	104	80	<30%	>50%
TRKA	406.9	313	<30%	>50%
Other 157 Kinases	Not significantly inhibited	Not applicable	<30%	Not significantly inhibited

## **Experimental Protocols**

The kinase selectivity of DS-1205b was determined using a mobility shift assay.

Kinase Inhibition Assay (Mobility Shift Assay)

This in vitro assay quantifies the ability of a compound to inhibit the activity of a specific kinase. The general steps are as follows:

- Reaction Setup: Recombinant human kinase enzymes (AXL, MER, MET, TRKA, and a panel
  of 157 others) are incubated with a fluorescently labeled peptide substrate and adenosine
  triphosphate (ATP) in a reaction buffer. The assay for DS-1205b was conducted in the
  presence of 1 mM ATP, which mimics physiological conditions.
- Inhibitor Addition: DS-1205b is added to the reaction mixture at varying concentrations. A
  control reaction without the inhibitor is also run.
- Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature, during which the kinase phosphorylates the substrate.
- Separation: The reaction products (phosphorylated and non-phosphorylated substrate) are separated based on their charge and size differences using microfluidic capillary electrophoresis.



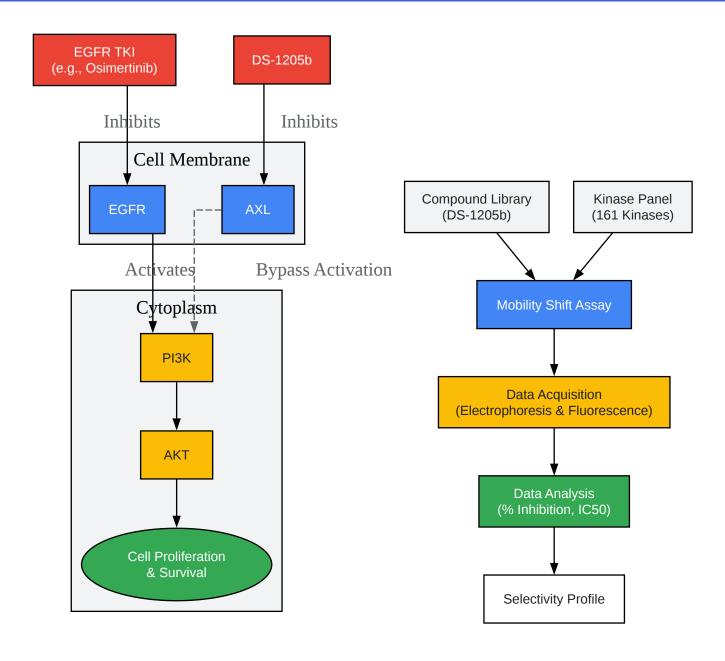
- Detection and Quantification: The amount of phosphorylated and non-phosphorylated substrate is detected by laser-induced fluorescence. The ratio of these two provides a measure of the kinase activity.
- Data Analysis: The percentage of inhibition for each concentration of DS-1205b is calculated relative to the control. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

## **Signaling Pathway and Mechanism of Action**

DS-1205b primarily targets the AXL signaling pathway. AXL is a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases. Upregulation of AXL has been identified as a key mechanism of acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).

When EGFR is inhibited by TKIs like erlotinib or osimertinib, AXL can become activated and serve as a bypass signaling pathway, leading to the continued activation of downstream prosurvival pathways, such as the PI3K/AKT pathway. DS-1205b works by directly inhibiting the phosphorylation of AXL, thereby blocking this bypass mechanism and restoring sensitivity to EGFR inhibitors.





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### References



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